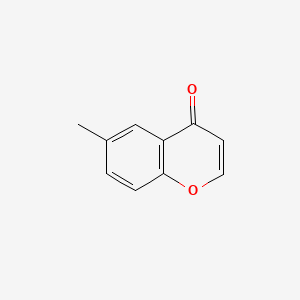

6-Methylchromone

Description

Overview of Chromone (B188151) Derivatives in Medicinal Chemistry

Chromones, a class of oxygen-containing heterocyclic compounds, feature a benzo-γ-pyrone skeleton. nih.govresearchgate.net This structural motif is prevalent in nature, found in various plants, and is considered a "privileged scaffold" in the field of medicinal chemistry. nih.govresearchgate.net The significance of chromone derivatives stems from their broad spectrum of biological and pharmacological activities, which has spurred extensive research into their therapeutic potential. researchgate.netijrar.org

The diverse medicinal properties exhibited by chromone derivatives are a key focus of academic and industrial research. These properties include antibacterial, antifungal, antioxidant, antiviral, anti-inflammatory, and anticancer activities. nih.govresearchgate.netijrar.org The versatility of the chromone core allows for various chemical modifications, where the type, number, and position of substituents play a crucial role in determining the specific pharmacological effects. nih.gov For instance, naturally occurring chromones like khellin (B1673630) have been investigated for their antispasmodic, vasodilator, and bronchodilator effects. ijrar.org Synthetic chromone derivatives have also shown promise; for example, certain 2-styrylchromone derivatives have demonstrated potent antioxidant activities. ijrar.org The low toxicity of many chromone compounds to mammalian cells further enhances their appeal as a foundation for the development of new drugs. nih.gov

Table 1: Reported Biological Activities of Chromone Derivatives

| Biological Activity | Description | Source(s) |

|---|---|---|

| Anticancer | Derivatives have shown promising potential against various cancer cell lines. nih.govresearchgate.net | nih.gov, researchgate.net |

| Antimicrobial | Includes both antibacterial and antifungal properties against various pathogens. nih.govijrar.org | nih.gov, ijrar.org |

| Antiviral | Certain derivatives have demonstrated inhibitory potential against viruses, including HIV. nih.gov | nih.gov |

| Anti-inflammatory | Molecules derived from the chromone scaffold have shown anti-inflammatory effects. nih.govresearchgate.net | nih.gov, researchgate.net |

| Antioxidant | The chromone structure is a fundamental part of flavones, which are known for their antioxidant properties. frontiersin.org | frontiersin.org |

| Neuroprotective | Some chromone derivatives have been studied for their potential to protect nerve cells. nih.gov | nih.gov |

Significance of 6-Methylchromone as a Research Scaffold

Within the broader class of chromones, this compound serves as a significant and versatile building block in synthetic and medicinal chemistry. Its structure provides a stable and reactive scaffold that allows for easy modification, making it an attractive starting point for chemists aiming to create novel compounds with specific properties. chemimpex.com The presence of the methyl group at the 6-position is known to influence the biological activity of the resulting derivatives. researchgate.net

A key area of research involves the use of this compound derivatives as intermediates in the synthesis of more complex, bioactive molecules. For example, 3-formyl-6-methylchromone (B1298627) is a widely used precursor for generating a variety of compounds. nih.govacs.org Research has shown that this compound can undergo multi-component reactions to produce novel derivatives, such as chromonyl-substituted α-aminophosphine oxides and phosphinoyl-functionalized 3-(amino)methylene chromanones. nih.govacs.org Some of these synthesized derivatives have been investigated for their cytotoxic effects, with several showing modest activity against the human promyelocytic leukemia (HL-60) cell line. nih.govresearchgate.net

Furthermore, studies on the chemical transformations of derivatives like this compound-3-carbonitrile have demonstrated the reactivity of the this compound core. researchgate.netresearchgate.net These studies explore how the core structure reacts with various nucleophilic reagents, leading to the formation of diverse and novel heterocyclic systems. researchgate.netresearchgate.net The antimicrobial potential of this compound derivatives has also been a subject of investigation. For instance, 3-formyl-6-methylchromone was among a series of derivatives tested for their ability to inhibit biofilm formation in pathogenic bacteria, demonstrating its utility as a scaffold for developing new antimicrobial agents. frontiersin.org

Table 2: Research Applications of this compound Derivatives

| This compound Derivative | Research Application | Findings | Source(s) |

|---|---|---|---|

| 3-Formyl-6-methylchromone | Synthesis of α-aminophosphine oxides and 3-aminomethylene chromanones. | A catalyst-free, three-component reaction was developed to synthesize new derivatives. nih.govacs.org Some showed modest in vitro cytotoxicity against the HL-60 cell line. nih.govresearchgate.net | nih.gov, acs.org, researchgate.net |

| 3-Formyl-6-methylchromone | Antimicrobial and antibiofilm activity testing. | Showed activity in suppressing biofilm formation by Vibrio parahaemolyticus and Vibrio harveyi. frontiersin.org | frontiersin.org |

| This compound-3-carbonitrile | Study of chemical reactivity with nucleophiles. | Reacts to form various heterocyclic systems, such as chromeno[4,3-b]pyridine, through ring-opening and cycloaddition reactions. researchgate.netresearchgate.net | researchgate.net, researchgate.net |

| 6-Chloro-7-methylchromone | Intermediate for bioactive molecules. | Used as a key building block in synthesizing compounds explored for anti-inflammatory, antimicrobial, and anticancer properties. chemimpex.com | chemimpex.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXQVFXXVXOLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80953444 | |

| Record name | 6-Methyl-4H-1-benzopyran-4-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314041-54-8, 38445-23-7 | |

| Record name | 6-Methyl-4H-1-benzopyran-4-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Methylchromone and Its Derivatives

Conventional Synthetic Routes to 6-Methylchromone

The preparation of the this compound scaffold has traditionally been achieved through several established chemical reactions. These methods typically involve the cyclization of a substituted phenol (B47542) or acetophenone (B1666503) precursor.

One of the foundational methods for chromone (B188151) synthesis is the Claisen condensation . This reaction involves the condensation of an appropriate 2'-hydroxyacetophenone (B8834) with an ester. For the synthesis of 2-unsubstituted chromones, a Claisen condensation of the corresponding 2'-hydroxyacetophenone with methyl formate (B1220265) can be employed, which initially forms a 2-hydroxy-4-chromanone intermediate. This intermediate is then dehydrated to yield the chromone. researchgate.net A modification of this involves using sodium hydride as a base in refluxing THF, which has been shown to be effective. nih.gov

Another significant route is the Kostanecki-Robinson reaction . This method synthesizes chromones by reacting o-hydroxyacetophenones with aliphatic acid anhydrides and their sodium salts. ijrar.org For instance, 5,7-dihydroxy-2-methylchromone can be prepared in large quantities from 2,4,6-trihydroxyacetophenone using this method. nih.gov However, a notable drawback of this reaction is the potential formation of coumarin (B35378) as a side product. ijrar.org

The Pechmann condensation represents another classical approach, involving the reaction of a phenol with a β-ketoester in the presence of a condensing agent. While traditionally used for coumarin synthesis with agents like sulfuric acid, the choice of condensing agent can influence the product outcome, sometimes favoring chromone formation. pharmainfo.inworldresearchersassociations.com For example, using phosphorus pentoxide instead of sulfuric acid, as in the Simonis reaction, can lead to the formation of a chromone. ijrar.orgpharmainfo.in The presence of certain substituents on the phenol can also favor chromone formation even under Pechmann conditions. acs.org

The Baker-Venkataraman rearrangement is another widely utilized method. It involves the reaction of o-hydroxyacetophenones with aroyl chlorides, which then undergo a rearrangement to form a 1,3-diketone intermediate that cyclizes to the chromone skeleton. numberanalytics.com

Finally, the Vilsmeier-Haack reaction provides a pathway to chromones from o-hydroxyarylalkylketones. arkat-usa.org This reaction is particularly relevant for the synthesis of formylated chromone derivatives.

| Conventional Synthetic Route | Key Reactants | Typical Conditions | Advantages/Disadvantages |

| Claisen Condensation | 2'-Hydroxyacetophenone, Ester (e.g., methyl formate) | Base (e.g., NaH), Refluxing solvent (e.g., THF), followed by dehydration | Effective for 2-unsubstituted chromones. researchgate.netnih.gov |

| Kostanecki-Robinson Reaction | o-Hydroxyacetophenone, Acid anhydride, Sodium salt of the acid | Heating | Can produce coumarin byproducts. ijrar.org |

| Pechmann Condensation | Phenol, β-Ketoester | Condensing agent (e.g., H₂SO₄, PPA) | Product outcome (chromone vs. coumarin) depends on reactants and condensing agent. pharmainfo.inacs.orgresearchgate.net |

| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone, Aroyl chloride | Base, followed by acid-catalyzed cyclization | Widely used for flavone (B191248) synthesis, adaptable for chromones. numberanalytics.com |

| Vilsmeier-Haack Reaction | o-Hydroxyarylalkylketone | Phosphorus oxychloride, Dimethylformamide | Useful for introducing formyl groups. arkat-usa.org |

Advanced Synthesis of 3-Formyl-6-methylchromone (B1298627)

The introduction of a formyl group at the 3-position of the this compound scaffold is a key transformation, leading to a versatile intermediate for further derivatization.

One-Pot Synthesis Approaches

Modern synthetic strategies often focus on efficiency and atom economy, leading to the development of one-pot procedures. For the synthesis of 3-formyl-6-methylchromone derivatives, one-pot approaches are highly valuable. A notable example is the Vilsmeier-Haack reaction, which allows for the direct formylation of o-hydroxy-6-methylacetophenone using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 3-formyl-6-methylchromone with high purity. This method circumvents the need to isolate intermediate products, thereby streamlining the synthetic process.

Reagents and Conditions for Formylation

The Vilsmeier-Haack reaction remains a primary method for the formylation of chromones. The key reagents for this transformation are:

Phosphorus oxychloride (POCl₃) or other activating agents like oxalyl chloride or thionyl chloride.

A formylating agent , most commonly N,N-dimethylformamide (DMF).

The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic species, which then attacks the electron-rich double bond of the chromone precursor. For the synthesis of 3-formyl-6-methylchromone, the starting material is typically 2'-hydroxy-5'-methylacetophenone. The methyl group at the 6-position has been observed to stabilize intermediates during the Vilsmeier-Haack reaction, leading to improved yields (75-90%).

Derivatization Strategies of this compound

The this compound scaffold, particularly when functionalized with a reactive group like the 3-formyl substituent, serves as a platform for the synthesis of a diverse range of derivatives with potential biological activities.

Synthesis of Chromonyl-Substituted α-Aminophosphine Oxides

A significant area of derivatization involves the synthesis of α-aminophosphine oxides, which are known for their biological importance.

A noteworthy and efficient method for the synthesis of chromonyl-substituted α-aminophosphine oxides is a three-component reaction involving 3-formyl-6-methylchromone, a primary amine, and a secondary phosphine (B1218219) oxide. acs.org This reaction can proceed under mild and catalyst-free conditions at ambient temperature. acs.org

This catalyst-free Kabachnik-Fields reaction has been shown to be highly effective. For instance, the condensation of 3-formyl-6-methylchromone with various anilines and diphenylphosphine (B32561) oxide at room temperature yields the corresponding 3-[(diarylphosphoryl)(phenylamino)methyl]-6-methyl-4H-chromen-4-one derivatives in excellent yields (93-94%). acs.org

The reaction conditions, particularly temperature, can influence the outcome. While the reaction with aromatic amines at room temperature provides the desired α-aminophosphine oxides, conducting the reaction with aliphatic amines at a higher temperature (80 °C) can lead to the formation of phosphinoyl-functionalized 3-aminomethylene chromanones as alternative products. acs.orgresearchgate.net

Mechanistic studies suggest two possible pathways for this transformation: one involving the initial formation of an α-hydroxyphosphonate intermediate, and another proceeding through a Schiff base intermediate. The latter pathway, involving the initial condensation of the aldehyde and amine to form an imine, followed by the addition of the phosphine oxide, is often favored. acs.org

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Yield |

| 3-Formyl-6-methylchromone | Aniline | Diphenylphosphine oxide | Room Temperature, Catalyst-free | Chromonyl-substituted α-aminophosphine oxide | 94% acs.org |

| 3-Formyl-6-methylchromone | p-Anisidine | Diphenylphosphine oxide | Room Temperature, Catalyst-free | Chromonyl-substituted α-aminophosphine oxide | 93% acs.org |

| 3-Formyl-6-methylchromone | 4-Chloroaniline | Diphenylphosphine oxide | Room Temperature, Catalyst-free | Chromonyl-substituted α-aminophosphine oxide | 93% acs.org |

| 3-Formyl-6-methylchromone | Butylamine (B146782) | Diphenylphosphine oxide | 80 °C, Acetonitrile (B52724) | Phosphinoyl-functionalized 3-aminomethylene chromanone | Major product acs.org |

Reactions with Primary Amines and Secondary Phosphine Oxides

A notable synthetic strategy is the three-component Kabachnik-Fields reaction involving 3-formyl-6-methylchromone, a primary amine, and a secondary phosphine oxide. nih.gov This catalyst-free approach provides a mild and efficient route to chromonyl-substituted α-aminophosphine oxides. researchgate.net The reaction proceeds readily at ambient temperature, particularly when aromatic amines are used. nih.gov For instance, the condensation of 3-formyl-6-methylchromone with aromatic amines like aniline, p-anisidine, or 4-chloroaniline, and diphenylphosphine oxide in acetonitrile at room temperature yields the corresponding α-aminophosphine oxides in excellent yields (93-94%). nih.govacs.org

However, the reaction with aliphatic amines under the same conditions is less efficient. acs.org The reaction mechanism can proceed via two primary pathways: the initial formation of a Schiff base between the formylchromone (B10848765) and the amine, followed by the addition of the phosphine oxide; or the formation of an α-hydroxyphosphonate intermediate, which then reacts with the amine. nih.govarkat-usa.org Studies suggest the pathway involving the α-hydroxyphosphonate intermediate is more favorable for achieving complete conversion. arkat-usa.org

Effects of Temperature on Product Formation (e.g., Chromanones vs. Chromone-substituted α-aminophosphine oxides)

Temperature plays a critical role in directing the outcome of the three-component reaction between 3-formyl-6-methylchromone, aliphatic primary amines, and secondary phosphine oxides. researchgate.netresearchgate.net While ambient temperatures favor the formation of chromonyl-substituted α-aminophosphine oxides, elevated temperatures lead to a structural rearrangement, producing phosphinoyl-functionalized 3-aminomethylene chromanones. nih.govacs.org

Specifically, when the reaction with an aliphatic amine like butylamine and diphenylphosphine oxide is conducted at 80°C, the major product is the (Z)-3-[(butylamino)methylene]-2-(diphenylphosphoryl)-6-methylchroman-4-one, a chromanone derivative. nih.govacs.org In contrast, performing the reaction at room temperature reverses the product ratio, favoring the α-aminophosphine oxide. nih.gov This temperature-dependent selectivity allows for the targeted synthesis of either the chromone or the rearranged chromanone structure. The transformation from the α-aminophosphine oxide to the chromanone derivative at higher temperatures (e.g., 80°C in a microwave reactor) has been shown to proceed with high conversion (93%). acs.org

Table 1: Effect of Temperature on the Reaction of 3-Formyl-6-methylchromone, Butylamine, and Diphenylphosphine Oxide nih.govacs.org

| Entry | Temperature (°C) | Product Ratio (α-Aminophosphine Oxide : Chromanone) | Major Product |

|---|---|---|---|

| 1 | 80 | 14:86 | (Z)-3-[(butylamino)methylene]-2-(diphenylphosphoryl)-6-methylchroman-4-one |

| 2 | 60 | 64:36 | 3-[(butylamino)(diphenylphosphoryl)methyl]-6-methyl-4H-chromen-4-one |

Synthesis of Schiff Bases from 3-Formyl-6-methylchromone

The aldehyde functional group in 3-formyl-6-methylchromone serves as a prime site for condensation reactions to form Schiff bases (imines). This is a common and straightforward transformation used to introduce a variety of substituents and build more complex molecular architectures.

3-Formyl-6-methylchromone readily reacts with various aromatic sulfonamides to yield a series of corresponding Schiff's bases. sigmaaldrich.com These reactions typically involve the condensation of the formyl group with the amino group of the sulfonamide. nih.gov Examples of aromatic sulfonamides used in this synthesis include sulfanilamide, homosulfanilamide, 4-aminoethyl-benzenesulfonamide, and sulfaguanidine. nih.govchemsrc.com The resulting chromone-sulfonamide Schiff bases have been investigated for their biological activities. nih.gov

Table 2: Examples of Aromatic Sulfonamides Used in Schiff Base Synthesis with 3-Formyl-6-methylchromone nih.govprimescholars.com

| Reagent | Resulting Schiff Base Type |

|---|---|

| Sulfanilamide | Chromone-Benzenesulfonamide Adduct |

| Homosulfanilamide | Chromone-Benzenemethanesulfonamide Adduct |

| 4-Aminoethyl-benzenesulfonamide | Chromone-Phenethylsulfonamide Adduct |

| Sulfaproxylene | Chromone-Sulfaproxylene Adduct |

The reaction of 3-formyl-6-methylchromone with thiosemicarbazide (B42300) or its derivatives leads to the formation of thiosemicarbazones. rsc.org This condensation reaction provides a scaffold that can act as a ligand for coordination with metal ions, such as copper(II). rsc.orginnovareacademics.in For example, 3-formyl-6-methylchromone-4-phenylthiosemicarbazone is synthesized from 3-formyl-6-methylchromone and 4-phenylthiosemicarbazide. These thiosemicarbazone derivatives coordinate with metals in a tridentate fashion through their oxygen, nitrogen, and sulfur atoms. rsc.org

Reactions with Aromatic Sulfonamides

Chemical Transformations of this compound-3-carbonitrile

The presence of an electron-withdrawing cyano group at the C3-position of the this compound ring system significantly influences its chemical reactivity, making it a potent substrate for nucleophilic attacks. semanticscholar.org This reactivity allows for diverse chemical transformations, including ring-opening and recyclization reactions, leading to a variety of heterocyclic systems. researchgate.net

This compound-3-carbonitrile undergoes reactions with a variety of nitrogen nucleophiles, resulting in a diverse range of products. semanticscholar.org The reaction pathway often involves an initial nucleophilic attack at the C2 position, leading to the opening of the γ-pyrone ring, followed by subsequent intramolecular cyclization involving the nitrile group. researchgate.nettandfonline.com

Hydrazine (B178648) Hydrate (B1144303): Reaction with hydrazine hydrate can lead to the formation of pyrazole (B372694) derivatives. semanticscholar.org

Guanidine and Cyanoguanidine: These reagents cause ring conversion, producing chromeno[4,3-d]pyrimidines. semanticscholar.org

Other Hydrazides: Reagents like isonicotinic acid hydrazide and cyanoacetohydrazide react with this compound-3-carbonitrile to form the corresponding hydrazones. semanticscholar.org

1,4-Binucleophiles: The reactivity with various 1,4-binucleophiles has also been explored, leading to different heterocyclic products. semanticscholar.org For example, reaction with 3-amino-1,2,4-triazole results in a triazolo[1,5-a]pyrimidine derivative. researchgate.net

These transformations highlight the utility of this compound-3-carbonitrile as a versatile building block in heterocyclic synthesis. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Formyl-6-methylchromone |

| This compound-3-carbonitrile |

| Primary Amines |

| Secondary Phosphine Oxides |

| Diphenylphosphine oxide |

| Butylamine |

| Aniline |

| p-Anisidine |

| 4-Chloroaniline |

| Chromonyl-substituted α-aminophosphine oxides |

| Phosphinoyl-functionalized 3-aminomethylene chromanones |

| (Z)-3-[(butylamino)methylene]-2-(diphenylphosphoryl)-6-methylchroman-4-one |

| 3-[(butylamino)(diphenylphosphoryl)methyl]-6-methyl-4H-chromen-4-one |

| Schiff Bases |

| Aromatic Sulfonamides |

| Sulfanilamide |

| Homosulfanilamide |

| 4-Aminoethyl-benzenesulfonamide |

| Sulfaguanidine |

| Sulfaproxylene |

| Sulfamethoxypyridazine |

| Thiosemicarbazide |

| 4-Phenylthiosemicarbazide |

| 3-Formyl-6-methylchromone-4-phenylthiosemicarbazone |

| Hydrazine Hydrate |

| Guanidine |

| Cyanoguanidine |

| Isonicotinic acid hydrazide |

| Cyanoacetohydrazide |

| Chromeno[4,3-d]pyrimidines |

| 3-Amino-1,2,4-triazole |

Ring Opening and Cycloaddition Reactions

The chromone scaffold, particularly when functionalized, is a versatile substrate for constructing complex heterocyclic systems through ring-opening and recyclization (RORC) reactions. The γ-pyrone ring of this compound derivatives is susceptible to nucleophilic attack, primarily at the C-2 position. This attack initiates the opening of the pyrone ring, generating a reactive intermediate that can subsequently undergo intramolecular cycloaddition, often involving a functional group at the C-3 position. researchgate.nettandfonline.com

Studies on this compound-3-carbonitrile demonstrate this reactivity. When treated with various nucleophiles, the reaction pathway often involves the opening of the γ-pyrone ring, followed by a cycloaddition that incorporates the nitrile group to form new heterocyclic structures. researchgate.net For instance, the reaction of 3-(6-methylchromonyl)acrylonitrile with acetylacetone (B45752) in the presence of piperidine (B6355638) leads to a functionalized benzophenone (B1666685) derivative. This transformation proceeds through a tandem sequence involving a nucleophilic attack at the C-2 position, subsequent γ-pyrone ring opening, and an intramolecular recyclization. tandfonline.com These RORC processes, sometimes classified as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanisms, are powerful strategies for converting relatively simple chromones into diverse and complex heterocyclic products. researchgate.netresearchgate.net

Formation of Heterocyclic Systems (e.g., Chromeno[4,3-b]pyridine, Benzoxocine)

The reactivity of this compound derivatives serves as a foundation for synthesizing a variety of fused heterocyclic systems. The specific products are determined by the nature of the starting chromone derivative and the reacting nucleophile.

Chromeno[4,3-b]pyridine and Related Structures: The synthesis of chromenopyridine systems from this compound precursors is well-documented. A notable example involves the reaction of this compound-3-carbonitrile with the malononitrile (B47326) dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile). researchgate.netresearchgate.net This reaction, conducted in boiling ethanol (B145695) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a basic catalyst, yields an unexpected product: (3-cyano-9-methyl-5-oxo-1,5-dihydro-2H-chromeno[4,3-b]pyridin-2-ylidene)propanedinitrile. researchgate.net The formation of this product occurs through a complex mechanism involving the opening of the pyrone ring and subsequent recyclization where the nitrile group participates in forming the new pyridine (B92270) ring. researchgate.net

Furthermore, reacting this compound-3-carbonitrile with various active methylene (B1212753) compounds can produce a range of heteroannulated chromeno[2,3-b]pyridines. researchgate.netclockss.org For example, treatment with acetylacetone under basic conditions affords 3-acetyl-2,7-dimethyl-5H-chromeno[2,3-b]-pyridin-5-one. clockss.org This intermediate can be further elaborated to construct even more complex fused systems like chromeno[2,3-b]quinolines. clockss.org

Benzoxocine: The synthesis of seven-membered heterocyclic rings from chromones is less common but achievable. An interesting example is the formation of a benzoxocine derivative. The reaction between this compound-3-carbonitrile and N′-[(4-methoxyphenyl)methylidene]-2-cyanoacetohydrazide in boiling ethanol with DBU as a catalyst unexpectedly yields 2-amino-5-cyano-N′-[(4-methoxyphenyl)methylidene]-8-methyl-6-oxo-6H-1-benzoxocine-3-carbohydrazide. researchgate.netscribd.com This transformation highlights the utility of the ring-opening-cyclization strategy to expand the six-membered pyrone ring into a larger eight-membered benzoxocine system. researchgate.netscribd.com

| Starting Material | Reagent | Product | Reference |

| This compound-3-carbonitrile | Malononitrile dimer | (3-Cyano-9-methyl-5-oxo-1,5-dihydro-2H-chromeno[4,3-b]pyridin-2-ylidene)propanedinitrile | researchgate.net, researchgate.net |

| This compound-3-carbonitrile | Acetylacetone | 3-Acetyl-2,7-dimethyl-5H-chromeno[2,3-b]-pyridin-5-one | clockss.org |

| This compound-3-carbonitrile | N′-[(4-methoxyphenyl)methylidene]-2-cyanoacetohydrazide | 2-Amino-5-cyano-N′-[(4-methoxyphenyl)methylidene]-8-methyl-6-oxo-6H-1-benzoxocine-3-carbohydrazide | researchgate.net, scribd.com |

Oxidation and Reduction Reactions of the Formyl Group

The formyl group at the C-3 position of the this compound scaffold is a reactive handle that can be readily transformed through oxidation and reduction reactions, providing access to other important functional derivatives. These reactions typically target the aldehyde specifically, leaving the core chromone structure intact.

Oxidation: The aldehyde group of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde and its derivatives can be oxidized to the corresponding carboxylic acid. Common oxidizing agents employed for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The resulting product from the oxidation of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde is 6-methyl-4-oxo-4H-chromene-3-carboxylic acid. This conversion is a key step in the synthesis of various antianaphylactic agents. jst.go.jp

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. This reaction converts 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde into 8-bromo-6-methyl-4-oxo-4H-chromene-3-methanol. The synthesis of 3-hydroxymethylchromones via this reduction pathway is a valuable method for creating chromone derivatives with different biological and chemical properties. jst.go.jp

| Starting Compound | Reaction Type | Reagents | Product | Reference |

| 8-Bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | Oxidation | KMnO₄ or CrO₃ | 8-Bromo-6-methyl-4-oxo-4H-chromene-3-carboxylic acid | |

| 8-Bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | Reduction | NaBH₄ or LiAlH₄ | 8-Bromo-6-methyl-4-oxo-4H-chromene-3-methanol | |

| 6-Methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde | Oxidation | KMnO₄ or CrO₃ | 6-Methyl-8-nitro-4-oxo-4H-chromene-3-carboxylic acid |

Condensation and Cyclization Processes

3-Formyl-6-methylchromone is a highly versatile building block in organic synthesis due to the reactivity of its aldehyde functional group, which readily participates in condensation and subsequent cyclization reactions. chemimpex.com These processes are fundamental for constructing a wide array of more complex, often fused, heterocyclic systems. eurjchem.com

The aldehyde at C-3 can condense with a variety of carbon and nitrogen nucleophiles. eurjchem.com Reactions with bifunctional nucleophiles are particularly useful, as they often proceed via an initial condensation with the formyl group, followed by a nucleophilic attack on the C-2 position of the chromone ring, leading to the formation of fused heterocycles. eurjchem.com

For example, a three-component Kabachnik–Fields reaction involving 3-formyl-6-methylchromone, a primary amine (like aniline), and a secondary phosphine oxide (like diphenyl phosphine oxide) proceeds smoothly at room temperature to yield chromonyl-substituted α-aminophosphine oxides. acs.org

Furthermore, derivatives of this compound can be used to build larger fused systems. The intermediate 3-acetyl-2,7-dimethyl-5H-chromeno[2,3-b]pyridin-5-one, synthesized from this compound-3-carbonitrile, undergoes condensation with various carbon nucleophiles like malononitrile and ethyl cyanoacetate. clockss.org These reactions lead to the formation of heteroannulated chromeno[2,3-b]quinolines, demonstrating a powerful strategy for extending the heterocyclic framework. clockss.org

Derivatization for Fluorescent Probes and Sensors

The photophysical properties of the chromone core make its derivatives, including those of this compound, attractive candidates for the development of fluorescent probes and sensors. chemimpex.com By strategically modifying the this compound structure, researchers can create chemosensors that exhibit a selective "turn-on" fluorescence response in the presence of specific analytes. researchgate.netnih.gov

A prominent strategy involves the condensation of 3-formyl-6-methylchromone with a rhodamine-based hydrazide. Rhodamine dyes are excellent fluorophores, but their spirolactam form is colorless and non-fluorescent. nih.govscirp.org The reaction of 3-formyl-6-methylchromone with rhodamine B hydrazide or rhodamine 6G hydrazide produces a new derivative (often synthesized efficiently using microwave irradiation) where the chromone unit is linked to the rhodamine spirolactam. researchgate.netnih.govscirp.org

This sensor molecule, such as the one designated L₂ or RD4, remains in the non-fluorescent state. researchgate.netscirp.org However, upon selective binding to a metal ion like copper (Cu²⁺), the spirolactam ring is triggered to open. researchgate.netnih.gov This structural change to the ring-opened amide form results in the restoration of the rhodamine conjugation system, leading to a dramatic increase in fluorescence intensity and often a visible color change. nih.govresearchgate.net This "off-on" switching mechanism allows for the highly sensitive and selective detection of Cu²⁺ ions in aqueous media. researchgate.netnih.govscirp.org

| Sensor Name | Synthesis | Analyte | Mechanism | Reference |

| L₂ | Condensation of 3-formyl-6-methylchromone and rhodamine B derivative | Cu²⁺ | Spirolactam ring-opening upon ion binding, causing fluorescence "turn-on" | researchgate.net, nih.gov |

| RD4 | Condensation of 3-formyl-6-methylchromone and rhodamine 6G hydrazide | Cu²⁺ | Spirolactam ring-opening upon ion binding, causing fluorescence "turn-on" | scirp.org |

Computational and Theoretical Studies on 6 Methylchromone and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of 6-Methylchromone and its derivatives. These computational approaches allow for a detailed analysis of the molecule's geometry, vibrational frequencies, and electronic structure.

Geometry Optimization

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For derivatives of this compound, such as this compound-3-carbonitrile (MCCN) and 3-formyl-6-methylchromone (B1298627) (3F6MC), calculations have been performed using methods like Hartree-Fock (HF) and DFT with various basis sets, including 6-311++G(d,p) and B3LYP/6-311G(d,p). globalresearchonline.netresearchgate.net

Below is a table summarizing selected optimized geometrical parameters for a this compound derivative.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length (Å) | C1-C2 | 1.396 |

| C1-C6 | 1.393 | |

| C2-C3 | 1.402 | |

| C7-C8 | 1.469 | |

| C8-C9 | 1.354 | |

| C3-H11 | 1.084 | |

| Bond Angle (°) | C1-O10-C9 | 118.68 |

| C1-C6-C5 | 118.661 | |

| C7-C8-C9 | 119.786 |

Data for 3-formyl-6-methylchromone (3F6MC) calculated by the B3LYP/6-311G(d,p) method. researchgate.net

Spectroscopic Investigations (e.g., FTIR, FT-Raman, UV-Visible)

Computational methods are also employed to simulate and interpret various types of molecular spectra. Theoretical calculations of vibrational frequencies using DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, have been performed for derivatives like this compound-3-carbonitrile. globalresearchonline.net These calculated frequencies, often scaled to correct for anharmonicity and other factors, show good agreement with experimental Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectra. globalresearchonline.net The assignments of vibrational modes are typically aided by Total Energy Distribution (TED) analysis. globalresearchonline.net

UV-Visible absorption spectra can also be simulated using Time-Dependent DFT (TD-DFT) calculations. researchgate.net These calculations help in understanding the electronic transitions occurring within the molecule upon absorption of UV or visible light. For 3-formyl-6-methylchromone, TD-DFT analysis has been used to compare with the recorded UV-Vis absorption spectrum. researchgate.net

The following table presents a comparison of experimental and calculated vibrational frequencies for a this compound derivative.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |

| C-H stretching | 3080 | 3075 | 3085 |

| C=O stretching | 1645 | 1640 | 1650 |

| C=C stretching | 1590 | 1585 | 1595 |

| CH₃ bending | 1450 | 1445 | 1455 |

Representative data for a this compound derivative. Actual values can vary based on the specific derivative and computational method.

Molecular Orbitals (HOMO-LUMO Energy Gap)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, provides insights into the chemical reactivity and kinetic stability of a molecule. dergipark.org.tr A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. dergipark.org.tr

For this compound-3-carbonitrile, the HOMO-LUMO energies have been investigated using DFT calculations. globalresearchonline.net The energy gap is a critical parameter for understanding intramolecular charge transfer, which is relevant to the molecule's electronic properties. dergipark.org.tr The energies of these frontier orbitals are crucial in determining the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule. ijarset.com

The table below shows calculated HOMO, LUMO, and energy gap values for a representative this compound derivative.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Illustrative data. Actual values are dependent on the specific derivative and the level of theory used.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron density, with red areas indicating electron-rich regions (negative potential) that are susceptible to electrophilic attack, and blue areas indicating electron-poor regions (positive potential) that are prone to nucleophilic attack.

For this compound-3-carbonitrile, MEP analysis has predicted that the carbonitrile fragment is the most reactive site for both electrophilic and nucleophilic attacks. globalresearchonline.net In the case of 3-formyl-6-methylchromone, MEP analysis is utilized to identify the bioactive areas of the molecule. researchgate.net

First Hyperpolarizability and Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. nih.gov The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational methods, particularly DFT, are widely used to calculate the first hyperpolarizability and predict the NLO properties of organic compounds. springernature.comekb.eg

Studies on this compound-3-carbonitrile have shown that this molecule exhibits significant NLO activity, with a first hyperpolarizability value considerably greater than that of the standard NLO material, urea. globalresearchonline.net This enhanced NLO response is attributed to intramolecular charge transfer occurring through the π-conjugated framework of the molecule. globalresearchonline.net The presence of electron donor and acceptor groups within the molecule facilitates this charge transfer. nih.gov

The calculated NLO properties for this compound-3-carbonitrile are presented in the table below.

| Property | Calculated Value |

| Dipole moment (µ) | 7.8987 D |

| Mean polarizability (α) | 20.79 ų |

| Anisotropy of polarizability (Δα) | 24.38 ų |

| First hyperpolarizability (β₀) | 4.052 x 10⁻³⁰ esu |

Data obtained using the DFT-B3LYP/6-311++G(d,p) method. globalresearchonline.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. researchgate.net This method is extensively used in drug discovery to understand protein-ligand interactions and to screen potential drug candidates.

For derivatives of this compound, molecular docking studies have been performed to investigate their potential as anticancer agents. researchgate.netnih.gov In a study on 3-formyl-6-methylchromone, molecular docking was used to identify its interactions with target proteins associated with lung and liver cancer. researchgate.net These studies help to elucidate the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the chromone (B188151) derivative and the amino acid residues in the active site of the protein. nih.gov The results of these docking studies can provide valuable insights that are consistent with experimental biological activity. nih.gov

Protein-Ligand Interactions

Computational docking studies have been instrumental in elucidating the interactions between this compound derivatives and various protein targets. These studies reveal the specific binding modes and key amino acid residues involved in the formation of stable protein-ligand complexes.

For instance, molecular docking analyses of 6-substituted 3-formyl chromone derivatives have shown strong binding affinities with several proteins, including carbamoyl-phosphate synthetase (CAD), baby hamster kidney cells (BHK), insulin-degrading enzyme (IDE), hypoxia-inducible factor-α (HIF-α), p53, cyclooxygenase (COX), and the main protease (Mpro) of SARS-CoV-2. nih.gov The formyl group at the 3-position is often implicated in forming crucial interactions, such as covalent bonds with nucleophilic sites on proteins, which can lead to enzyme inhibition.

The stability of these interactions is often further investigated using molecular dynamics (MD) simulations. For example, MD simulations of 6-isopropyl-3-formyl chromone complexed with IDE showed root-mean-square deviation (RMSD) values between 0.2 and 0.5 nm, indicating a stable protein-ligand complex at the active site. nih.gov Visualization tools like UCSF Chimera and PyMol are used to generate 3D representations of these interactions, while software like BIOVIA Discovery Studio helps in identifying 2D interactions and hydrogen bond densities. nih.gov

The nature of these non-covalent interactions, which are fundamental to molecular recognition between a ligand and its protein target, can be categorized into several classes, with hydrogen bonds being the most frequent, followed by pi-pi interactions and others.

Interactive Table: Predicted Interactions of 6-Substituted-3-Formyl Chromones with Various Proteins

| Compound Derivative | Target Protein | Predicted Interaction Type | Key Interacting Residues |

|---|---|---|---|

| 6-isopropyl-3-formyl chromone | IDE | Strong binding affinity | Not specified |

| 6-methyl-3-formyl chromone | Various tumor cells | Covalent bond formation | Nucleophilic sites |

| 3-formyl-6-methylchromone-phenyl hydrazone | Zinc(II) | Hydrogen bonds, π-π stacking | Not specified |

Binding Affinity Predictions

Predicting the binding affinity of a ligand to its target protein is a cornerstone of computational drug design. For this compound derivatives, these predictions are often made using molecular docking simulations, which calculate a scoring function to estimate the strength of the interaction.

A notable example is the study of 6-isopropyl-3-formyl chromone, which exhibited a high binding affinity for the insulin-degrading enzyme (IDE) with a binding energy of -8.5 kcal/mol. nih.gov This was found to be more potent than the standard reference drug dapagliflozin (B1669812) (-7.9 kcal/mol) and other natural compounds like vitexin (B1683572) (-8.3 kcal/mol) and myricetin (B1677590) (-8.4 kcal/mol). nih.gov

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is another computational technique used to calculate binding-free energies, providing a more refined prediction of affinity. researcher.life For instance, in studies of other compounds targeting p53, MM/GBSA calculations revealed significant binding-free energies. researcher.life

The dipole moment of a compound is another property that can suggest its binding pose and predict its binding affinity. dntb.gov.ua Advanced deep learning models, such as those integrating multi-modal data and pocket-drug graphs, are also being developed to improve the accuracy of drug-target binding affinity prediction. researcher.life

Interactive Table: Predicted Binding Affinities of Chromone Derivatives

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |

|---|---|---|---|---|

| 6-isopropyl-3-formyl chromone | IDE | -8.5 | Dapagliflozin | -7.9 |

| 6-isopropyl-3-formyl chromone | IDE | -8.5 | Vitexin | -8.3 |

| 6-isopropyl-3-formyl chromone | IDE | -8.5 | Myricetin | -8.4 |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound and its derivatives, SAR studies have provided valuable insights for designing more potent and selective compounds.

Key findings from SAR studies on various chromone derivatives include:

Substitution at the 6-position: The presence of a methyl group at the 6-position of the chromone ring has been correlated with enhanced tumor specificity. vulcanchem.com It is suggested that electron-donating groups at this position can improve charge transfer. vulcanchem.com In contrast, bulky substituents at the 6-position have been shown to dramatically reduce anti-HIV activity in certain series of chromone derivatives. nih.gov

Substitution at the 3-position: In the context of anti-HIV agents, bulky substituents at the 3-position were also found to be detrimental to activity. nih.gov

Styryl Moieties: For (E)-6-methyl-3-styrylchromone, the (E)-configuration is thought to optimize the planar alignment necessary for intercalation into DNA or binding to enzyme pockets. vulcanchem.com

Thiazole (B1198619) Ring Introduction: The creation of a thiazole ring on the chromone nucleus has been explored to develop compounds with anti-inflammatory activity. For example, 3-[2-(morpholinyl)thiazol-4-yl)-6-chloro-2-methylchromone and 6-(2-methylaminothiazol-4-yl)-2,3-dimethylchromone have shown significant anti-inflammatory properties. researchgate.net

These SAR studies are often guided by the synthesis of small, innovative libraries of compounds based on the chromone scaffold, allowing for systematic evaluation of different functional groups and substitution patterns. core.ac.uk

Interactive Table: Structure-Activity Relationship Insights for Chromone Derivatives

| Structural Feature | Position | Effect on Activity | Example Compound Series |

|---|---|---|---|

| Methyl group | 6 | Enhanced tumor specificity | 3-styrylchromones |

| Bulky substituent | 6 | Reduced anti-HIV activity | Dihydropyranochromones |

| Bulky substituent | 3 | Reduced anti-HIV activity | Dihydropyranochromones |

| (E)-styryl group | 3 | Optimized planar alignment | (E)-6-methyl-3-styrylchromone |

| Thiazole ring | 3 or 6 | Anti-inflammatory activity | Thiazolylchromones |

Mechanistic Studies of Reactions Involving this compound

Understanding the reaction mechanisms involving this compound is fundamental to synthesizing its derivatives and predicting their chemical behavior. The reactivity of the chromone core, particularly at the C2-C3 double bond and the carbonyl group, allows for a variety of chemical transformations.

A significant area of study has been the reaction of this compound-3-carbonitrile with various nucleophiles. These reactions often proceed through the opening of the γ-pyrone ring, followed by cyclization to form a diverse range of heterocyclic systems. researchgate.net For example, the reaction with malononitrile (B47326) dimer can lead to chromeno[4,3-b]pyridine derivatives through an Additive Nucleophilic Nucleophilic Ring Opening Ring Closure (ANRORC)-type mechanism. researchgate.netmdpi.com

The Kabachnik–Fields reaction, a three-component reaction, has been studied in detail using 3-formyl-6-methylchromone, primary amines, and secondary phosphine (B1218219) oxides. acs.orgnih.gov Mechanistic investigations, supported by quantum chemical studies, have revealed that the reaction can proceed through two different pathways. acs.orgnih.gov One path involves the initial formation of a chromonyl-substituted α-hydroxyphosphine oxide, which then reacts with an amine. acs.org The alternative path involves the formation of a Schiff base intermediate from the reaction of 3-formyl-6-methylchromone and an amine, which subsequently reacts with the phosphine oxide. nih.gov The reaction conditions, such as temperature, can influence the product distribution between the corresponding α-aminophosphine oxide and a phosphinoyl-functionalized 3-aminomethylene chromanone. acs.orgnih.gov

Furthermore, the synthesis of (E)-6-methyl-3-styrylchromone typically involves a Claisen-Schmidt condensation between this compound-3-carbaldehyde and an acetophenone (B1666503) derivative. vulcanchem.com The stereoselectivity of this reaction favors the (E)-isomer due to reduced steric hindrance under kinetic control. vulcanchem.com

Biological and Pharmacological Research of 6 Methylchromone Derivatives

Anticancer and Cytotoxic Activitiesnih.govacs.org

Derivatives of 6-methylchromone have emerged as a noteworthy class of compounds with significant cytotoxic effects against a range of cancer cell lines. Research has focused on elucidating their potential as anticancer agents by evaluating their activity against tumor cells, including those that have developed resistance to conventional therapies.

Activity against Tumor Cell Lines (e.g., Multidrug-Resistant Human Colon Cancer Cells, Mouse Lymphoma Cells, A549, NIH/3T3, HL60, MCF-7, HCT-116, HepG2)acs.orgsemanticscholar.orgresearchgate.net

Studies have demonstrated that 3-formylchromone derivatives, including those with a methyl group at the 6-position, exhibit selective toxicity towards human colon cancer cells and mouse lymphoma cells. semanticscholar.org This selective action is a crucial aspect of anticancer drug development, aiming to target malignant cells while minimizing harm to healthy tissues.

The cytotoxic profile of phosphinoyl-functionalized 3-aminomethylene chromanones, derived from 3-formyl-6-methylchromone (B1298627), has been assessed against several human cancer cell lines. nih.govacs.org These derivatives have shown in vitro activity against human lung adenocarcinoma (A549), mouse fibroblast (NIH/3T3), and human promyelocytic leukemia (HL60) cells. nih.govacs.orgsemanticscholar.orgresearchgate.net Notably, some of these derivatives displayed modest activity against the HL60 cell line. nih.govacs.orgresearchgate.net For instance, one derivative showed modest activity against A549 and NIH/3T3 cell lines with IC50 values of 18.53 ± 1.08 and 14.23 ± 1.12 μM, respectively. semanticscholar.org Another derivative was particularly effective against the HL60 cell line. semanticscholar.org

Furthermore, a new series of chromanone derivatives synthesized from 6-formyl-7-hydroxy-5-methoxy-2-methylchromone were evaluated for their cytotoxic activity against MCF-7 (human breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. nih.gov The results indicated that certain compounds induced cytotoxic activity in MCF-7 cells, while others showed highly potent activity against HCT-116 cell lines. nih.gov

Table 1: Cytotoxic Activity of this compound Derivatives Against Various Cell Lines This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Type | Cell Line | Activity/IC50 (µM) | Source |

|---|---|---|---|

| 3-Formylchromone derivative | Multidrug-Resistant Human Colon Cancer | Selective toxicity | semanticscholar.org |

| 3-Formylchromone derivative | Mouse Lymphoma | Selective toxicity | semanticscholar.org |

| Phosphinoyl-functionalized 3-aminomethylene chromanone | A549 (Human Lung Adenocarcinoma) | 18.53 ± 1.08 | semanticscholar.org |

| Phosphinoyl-functionalized 3-aminomethylene chromanone | NIH/3T3 (Mouse Fibroblast) | 14.23 ± 1.12 | semanticscholar.org |

| Phosphinoyl-functionalized 3-aminomethylene chromanone | HL60 (Human Promyelocytic Leukemia) | Modest activity | nih.govacs.orgresearchgate.net |

| 6-formyl-7-hydroxy-5-methoxy-2-methylchromone derivative | MCF-7 (Human Breast Cancer) | Cytotoxic activity | nih.gov |

| 6-formyl-7-hydroxy-5-methoxy-2-methylchromone derivative | HCT-116 (Colon Cancer) | Highly potent activity | nih.gov |

| 6-formyl-7-hydroxy-5-methoxy-2-methylchromone derivative | HepG2 (Liver Cancer) | Investigated | nih.gov |

Mechanisms of Cytotoxicity (e.g., DNA Fragmentation, Cell Cycle Arrest, Apoptosis Induction)nih.govacs.org

The cytotoxic effects of this compound derivatives are attributed to several intricate cellular mechanisms. A key mechanism is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. Studies have shown that these compounds can trigger apoptosis in cancer cells, leading to their demise. nih.govacs.org

DNA fragmentation is a hallmark of apoptosis, and certain chromone (B188151) derivatives have been found to induce this process in cancer cell lines. nih.govacs.org This suggests that the compounds directly or indirectly cause breaks in the DNA strands of cancer cells, a signal for the cell to initiate its self-destruction program.

In addition to apoptosis, cell cycle arrest is another mechanism by which these derivatives exert their anticancer effects. nih.govacs.org The cell cycle is a series of events that leads to cell division and proliferation. By arresting the cell cycle at specific checkpoints, these compounds can halt the uncontrolled growth of cancer cells. Some derivatives have been shown to cause cell cycle arrest, thereby preventing the cancer cells from multiplying. nih.govacs.org

Gene Expression Modulation (e.g., CDK4, Bcl-2, P53, Bax)nih.govacs.org

The anticancer activities of this compound derivatives are also linked to their ability to modulate the expression of key genes involved in cell cycle regulation and apoptosis. The potential cytotoxic effects of these compounds may be based on their ability to down-regulate the expression of the anti-apoptotic gene Bcl-2 and up-regulate the expression of the pro-apoptotic genes P53 and Bax. nih.govacs.org The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, with Bcl-2 acting as an inhibitor of cell death and Bax as a promoter. By shifting the balance in favor of pro-apoptotic proteins, these derivatives can effectively trigger the apoptotic cascade in cancer cells. The tumor suppressor gene p53 is a critical regulator of the cell cycle and apoptosis, and its upregulation by this compound derivatives further enhances their anticancer potential. nih.govacs.orgresearchgate.net

Furthermore, these compounds have been shown to down-regulate the expression of cyclin-dependent kinase 4 (CDK4). nih.govacs.org CDKs are enzymes that are essential for the progression of the cell cycle. By inhibiting CDK4, these derivatives can effectively induce cell cycle arrest, thus preventing the proliferation of cancer cells. nih.govacs.org

Antimicrobial and Antibiofilm Activitiesnih.govnih.gov

In addition to their anticancer properties, this compound derivatives have demonstrated significant antimicrobial and antibiofilm activities against a variety of pathogenic microorganisms. This dual activity makes them attractive candidates for the development of new therapeutic agents that can combat both cancer and infectious diseases.

Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Vibrio parahaemolyticus, Vibrio harveyi)nih.gov

Research has shown that derivatives of this compound are effective against several bacterial strains. For instance, 3-formyl-6-methylchromone has been identified as one of the compounds that can suppress biofilm formation by Vibrio parahaemolyticus and Vibrio harveyi at a concentration of 50 μg/mL. tubitak.gov.tr

Schiff base derivatives of 3-formyl-6-methylchromone have been synthesized and screened for their antibacterial activity. These novel Schiff bases and their copper (II) and cobalt (II) complexes exhibited significant antibacterial activity against Klebsiella pneumoniae and Staphylococcus aureus. nih.gov

Furthermore, amide derivatives of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. One particular derivative, 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl) carboxamide], demonstrated higher antibacterial activity against Staphylococcus aureus and Escherichia coli compared to other synthesized compounds. google.com However, the activity of these pyranone derivatives against Pseudomonas aeruginosa was found to be limited. google.com In contrast, another study reported that certain 2-methylchromone (B1594121) derivatives possess strong antibacterial activities against Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae.

A specific chromone 5-maleimide substitution compound, CM3a, showed potent antibacterial activity against S. aureus, with a minimum inhibitory concentration (MIC) of 8 μg/mL. nih.gov This compound was also effective in eradicating established S. aureus biofilms. nih.gov

Table 2: Antibacterial Activity of this compound Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Derivative Type | Bacterial Strain | Activity | Source |

|---|---|---|---|

| 3-Formyl-6-methylchromone | Vibrio parahaemolyticus | Biofilm suppression at 50 µg/mL | tubitak.gov.tr |

| 3-Formyl-6-methylchromone | Vibrio harveyi | Biofilm suppression at 50 µg/mL | tubitak.gov.tr |

| Schiff base of 3-formyl-6-methylchromone | Klebsiella pneumoniae | Significant antibacterial activity | nih.gov |

| Schiff base of 3-formyl-6-methylchromone | Staphylococcus aureus | Significant antibacterial activity | nih.gov |

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivative | Staphylococcus aureus | High antibacterial activity | google.com |

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivative | Escherichia coli | High antibacterial activity | google.com |

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivative | Pseudomonas aeruginosa | Limited activity | google.com |

| 2-Methylchromone derivative | Pseudomonas aeruginosa | Strong antibacterial activity | |

| 2-Methylchromone derivative | Klebsiella pneumoniae | Strong antibacterial activity | |

| Chromone 5-maleimide substitution compound (CM3a) | Staphylococcus aureus | MIC of 8 µg/mL; biofilm eradication | nih.gov |

Activity against Fungal Strains (e.g., Candida species)

Derivatives of this compound have also shown promising antifungal activity, particularly against various Candida species, which are common causes of fungal infections in humans.

Specifically, this compound-3-carbonitrile is one of four chromone-3-carbonitriles that have exhibited good antifungal activity. These compounds have shown minimum inhibitory concentrations (MICs) in the range of 5–50 µg/mL against C. glabrata, C. parapsilosis, and C. albicans species.

Furthermore, these chromone-3-carbonitriles have demonstrated the ability to inhibit the formation of Candida albicans biofilms. At a concentration of 5 µg/mL, they inhibited biofilm formation by over 70%. This antibiofilm activity is significant as biofilms contribute to the persistence of infections and resistance to antifungal drugs. The mechanism of this antibiofilm action appears to involve the inhibition of yeast-to-hyphal transition and cell aggregation, which are critical steps in biofilm development.

Silver (I) complexes of hydrazone derivatives of 3-formyl-6-methylchromone have also been investigated. While the hydrazone ligands themselves were inactive, their coordination to silver (I) resulted in a significant improvement in antifungal activity against several Candida species. researchgate.net

Inhibition of Biofilm Formation and Virulence Factors

Derivatives of this compound have demonstrated notable efficacy in inhibiting biofilm formation and the production of virulence factors in various pathogenic microorganisms.

In a study investigating the effects of 26 different chromone derivatives on Vibrio parahaemolyticus and Vibrio harveyi, several compounds, including 3-formyl-6-methylchromone, were found to suppress biofilm formation by these bacteria at a concentration of 50 μg/mL. frontiersin.org Two halogenated formylchromones, 6-bromo-3-formylchromone (6B3FC) and 6-chloro-3-formylchromone (B182501) (6C3FC), were particularly effective, exhibiting minimum inhibitory concentrations (MICs) of 20 µg/mL for planktonic cell growth and showing a dose-dependent inhibition of biofilm formation. nih.gov These compounds also effectively decreased several virulence factors at a concentration of 20 µg/mL, including swimming motility, protease activity, fimbrial agglutination, hydrophobicity, and indole (B1671886) production. nih.gov

Furthermore, research on the antifungal properties of chromone derivatives against nine Candida species has shown significant antibiofilm activity. nih.gov Specifically, four chromone-3-carbonitriles, including this compound-3-carbonitrile, inhibited biofilm formation in Candida albicans by over 70% at a concentration of 5 µg/mL. nih.govresearchgate.net These compounds were also found to markedly inhibit cell aggregation and hypha formation, which are critical virulence factors for C. albicans biofilm development. nih.govresearchgate.net

The data from these studies highlight the potential of this compound derivatives as agents to combat bacterial and fungal infections by targeting their ability to form biofilms and express virulence factors.

Table 1: Inhibition of Biofilm Formation and Virulence Factors by this compound Derivatives

| Compound | Target Organism | Activity | Concentration | Reference |

|---|---|---|---|---|

| 3-Formyl-6-methylchromone | Vibrio parahaemolyticus, Vibrio harveyi | Biofilm suppression | 50 µg/mL | frontiersin.org |

| 6-Bromo-3-formylchromone (6B3FC) | Vibrio parahaemolyticus, Vibrio harveyi | Inhibition of planktonic growth | 20 µg/mL | nih.gov |

| 6-Bromo-3-formylchromone (6B3FC) | Vibrio parahaemolyticus, Vibrio harveyi | Inhibition of biofilm formation | Dose-dependent | nih.gov |

| 6-Bromo-3-formylchromone (6B3FC) | Vibrio parahaemolyticus | Decreased swimming motility, protease activity, fimbrial agglutination, hydrophobicity, and indole production | 20 µg/mL | nih.gov |

| 6-Chloro-3-formylchromone (6C3FC) | Vibrio parahaemolyticus, Vibrio harveyi | Inhibition of planktonic growth | 20 µg/mL | nih.gov |

| 6-Chloro-3-formylchromone (6C3FC) | Vibrio parahaemolyticus, Vibrio harveyi | Inhibition of biofilm formation | Dose-dependent | nih.gov |

| This compound-3-carbonitrile | Candida albicans | >70% inhibition of biofilm formation | 5 µg/mL | nih.govresearchgate.net |

| This compound-3-carbonitrile | Candida albicans | Inhibition of cell aggregation and hypha formation | Not specified | nih.govresearchgate.net |

Gene Expression Studies Related to Antimicrobial Action

Gene expression analyses have provided insights into the molecular mechanisms underlying the antimicrobial and antibiofilm activities of this compound derivatives.

In studies on Vibrio parahaemolyticus, the most active compound, 6-bromo-3-formylchromone (6B3FC), was found to inhibit the expression of genes associated with quorum sensing and biofilm formation, specifically luxS and opaR. nih.govresearchgate.net Furthermore, it downregulated the expression of the pathogenicity-related gene tdh and the membrane integrity gene vmrA. nih.govresearchgate.net These findings suggest that 6B3FC disrupts key regulatory pathways involved in bacterial communication, virulence, and survival.

In the context of antifungal activity against Candida albicans, transcriptomic analyses revealed that 6-bromochromone-3-carbonitrile, a potent derivative, downregulated the expression of genes crucial for hypha formation and biofilm development, namely TEC1 and UME6. nih.govresearchgate.net Interestingly, it also upregulated the hyphal regulator UCF1. nih.govresearchgate.net This differential gene regulation indicates a complex mechanism of action that disrupts the morphological transition from yeast to hyphal form, a critical step in C. albicans pathogenesis.

These gene expression studies underscore the ability of this compound derivatives to modulate specific genetic pathways in pathogenic microbes, leading to the observed inhibition of virulence and biofilm formation.

Table 2: Gene Expression Changes Induced by this compound Derivatives

| Compound | Target Organism | Gene | Effect | Biological Process Affected | Reference |

|---|---|---|---|---|---|

| 6-Bromo-3-formylchromone (6B3FC) | Vibrio parahaemolyticus | luxS | Inhibited | Quorum sensing, Biofilm formation | nih.govresearchgate.net |

| 6-Bromo-3-formylchromone (6B3FC) | Vibrio parahaemolyticus | opaR | Inhibited | Quorum sensing, Biofilm formation | nih.govresearchgate.net |

| 6-Bromo-3-formylchromone (6B3FC) | Vibrio parahaemolyticus | tdh | Inhibited | Pathogenicity | nih.govresearchgate.net |

| 6-Bromo-3-formylchromone (6B3FC) | Vibrio parahaemolyticus | vmrA | Inhibited | Membrane integrity | nih.govresearchgate.net |

| 6-Bromochromone-3-carbonitrile | Candida albicans | TEC1 | Downregulated | Hypha formation, Biofilm development | nih.govresearchgate.net |

| 6-Bromochromone-3-carbonitrile | Candida albicans | UME6 | Downregulated | Hypha formation, Biofilm development | nih.govresearchgate.net |

| 6-Bromochromone-3-carbonitrile | Candida albicans | UCF1 | Upregulated | Hyphal regulation | nih.govresearchgate.net |

Enzyme Inhibition Studies

Chromone derivatives have been extensively investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. researchgate.netnih.gov Structure-activity relationship (SAR) studies have revealed that chromone derivatives with substituents at the C-3 position of the γ-pyrone nucleus tend to be potent and selective MAO-B inhibitors, with IC₅₀ values ranging from the nanomolar to the micromolar level. researchgate.net

The addition of a methyl group at the C-6 position of the chromone scaffold has shown varied effects on MAO-B inhibitory activity. In some series of chromone-3-phenylcarboxamide derivatives, the presence of a 6-CH₃ group led to strong MAO-B inhibition. researchgate.net However, in another study, the addition of a 6-methyl group to the chromone framework did not significantly impact MAO-B inhibitory activity, with the exception of the compound lacking substituents on the exocyclic ring. nih.gov

For instance, certain 3-phenylcoumarin (B1362560) derivatives, which share a similar scaffold, have demonstrated outstanding MAO-B activity and selectivity. mdpi.com Specifically, 3-(3′-bromophenyl)-6-methylcoumarin exhibited a remarkable MAO-B IC₅₀ of 134 pM. mdpi.com While not a direct this compound, this highlights the potential of the methylated scaffold in achieving high-potency MAO-B inhibition.

Table 3: MAO-B Inhibition by Chromone and Coumarin (B35378) Derivatives

| Compound Class/Derivative | Key Structural Feature | MAO-B Inhibition | Selectivity | Reference |

|---|---|---|---|---|

| Chromone 3-carboxamides | Substituent at C-3 | IC₅₀ in nM to µM range | Selective for MAO-B | researchgate.net |

| Benzopyrone-3-phenylcarboxamides | 6-CH₃ substituent | Strong inhibition | Not specified | researchgate.net |

| Chromone derivatives | 6-methyl group | No significant impact on activity (in one study) | Not specified | nih.gov |

| 3-(3′-bromophenyl)-6-methylcoumarin | 6-methyl and 3-phenyl substituents | IC₅₀ = 134 pM | Selective for MAO-B | mdpi.com |

Antiviral Properties (e.g., Anti-HIV Activity)

The antiviral potential of this compound and its derivatives has been explored, particularly concerning their activity against the Human Immunodeficiency Virus (HIV). While some chromone derivatives have shown promise as antiviral agents, the results for this compound derivatives have been mixed.

One study that screened several 3-formylchromone derivatives, including 6-substituted analogs, for various biological activities reported that none of the tested chromones (FC1-16) exhibited anti-HIV activity. josai.ac.jp However, other research has indicated that the chromone scaffold, in general, is a point of interest for anti-HIV drug development. researchgate.net For instance, some studies have suggested potential antiviral activity against HIV for certain chromone derivatives, warranting further investigation into their mechanisms of action.

The broader class of chromones and related compounds, such as those with a pyran and chromenone ring, have been reported to possess anti-HIV activity. researchgate.net Additionally, some benzothiazole (B30560) derivatives, which can be synthesized from chromone precursors, have shown anti-HIV properties. nih.gov

Potential as Ligands for Misfolded Protein Aggregates (e.g., α-synuclein)

There is growing interest in the development of small molecules that can bind to misfolded protein aggregates, such as α-synuclein, which are hallmarks of neurodegenerative diseases like Parkinson's disease. diva-portal.org While direct studies on this compound as a ligand for α-synuclein are not extensively documented, related structures and derivatives have shown promise in this area.

The rational design of ligands for α-synuclein aggregates has led to the synthesis and evaluation of various heterocyclic compounds. researchgate.net For instance, a series of 1-indanone (B140024) and 1,3-indandione (B147059) derivatives, designed based on existing α-synuclein fibril binding ligands, have been reported. researchgate.net Although not direct derivatives, the synthesis of some of these compounds involves intermediates that could be related to chromone chemistry.

Furthermore, the development of PET tracers for imaging α-synuclein aggregates is a critical area of research. preprints.org This involves the design of novel scaffolds with high affinity and selectivity for α-synuclein fibrils. While specific this compound derivatives have not been highlighted as lead candidates, the general principles of designing such ligands could be applied to this class of compounds. The ability to cross the blood-brain barrier is a crucial property for such ligands, and some inhibitors of α-synuclein aggregation have been designed to have this characteristic. medchemexpress.com

The potential of this compound derivatives as ligands for α-synuclein aggregates remains an area for future exploration, building upon the knowledge gained from the study of other heterocyclic scaffolds.

General Biological Activity Screening

Derivatives of this compound have been included in various general biological activity screenings, revealing a broad spectrum of potential therapeutic applications.

In one such screening, 3-formyl-6-methylchromone was among 27 chromone derivatives tested for their antimicrobial and antibiofilm activities against Vibrio parahaemolyticus and Vibrio harveyi. frontiersin.org This compound was identified as one of four hits that suppressed biofilm formation by these two bacterial strains at a concentration of 50 μg/mL. frontiersin.org

Another screening focused on the antifungal properties of 27 commercially available chromone derivatives against several Candida species. nih.gov This led to the identification of four chromone-3-carbonitriles, including this compound-3-carbonitrile, as potent inhibitors of biofilm formation and hypha formation. nih.gov

In a different study, several 3-formylchromone derivatives were examined for their cytotoxic effects against tumor cells, as well as their anti-Helicobacter pylori, urease inhibitory, and anti-HIV activities. josai.ac.jp While there was no clear structure-activity relationship for cytotoxicity, some derivatives showed tumor cell-specific toxicity. josai.ac.jp

The synthesis of novel chromone derivatives is an active area of research, with new compounds being created and evaluated for a range of biological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory properties. acs.orgnih.gov For example, a three-component reaction involving 3-formyl-6-methylchromone was used to synthesize a series of new compounds, some of which showed modest in vitro cytotoxicity against a human promyelocytic leukemia cell line. acs.orgnih.gov

These general screenings highlight the versatility of the this compound scaffold as a platform for the discovery of new bioactive molecules with diverse pharmacological profiles.

Environmental Impact and Toxicity Studies

Phytotoxicity Assessment (e.g., Brassica rapa Seed Germination Model)

The phytotoxic effects of 6-methylchromone derivatives have been evaluated using the Brassica rapa (turnip) seed germination model. Research has focused on derivatives such as this compound-3-carbonitrile to understand their impact on plant development.

In one study, the germination rate of Brassica rapa seeds was observed after exposure to various chromone (B188151) derivatives. While compounds like 6-bromochromone-3-carbonitrile and chromone-3-carbonitrile did not affect seed germination at concentrations of 10 or 50 µg/mL, this compound-3-carbonitrile was found to cause a slight reduction in the germination rate at the same concentrations. nih.govresearchgate.net

Furthermore, the study assessed the impact on plant growth post-germination. Treatment with this compound-3-carbonitrile at concentrations of 10 or 50 µg/mL resulted in inhibited plant growth. nih.govresearchgate.net This suggests that while the initial germination may only be slightly affected, the subsequent development and vigor of the plant can be significantly hampered by the presence of this derivative. In contrast, the backbone chromone structure showed no such inhibitory effects on plant growth. nih.govresearchgate.net

Table 1: Phytotoxicity of this compound-3-carbonitrile on Brassica rapa

| Compound | Concentration (µg/mL) | Effect on Seed Germination | Effect on Plant Growth |

|---|---|---|---|

| This compound-3-carbonitrile | 10 | Slight Reduction | Inhibition |

Toxicity in Model Organisms (e.g., Caenorhabditis elegans Nematode Survival Model)

The nematode Caenorhabditis elegans is a widely used model organism for toxicological studies due to its well-characterized genetics and rapid life cycle. sci-hub.se Studies on the toxicity of this compound derivatives in C. elegans provide valuable data on their potential impact on soil-dwelling organisms.

Research investigating the toxicity of various chromone-3-carbonitriles revealed that this compound-3-carbonitrile exhibited significant toxicity to C. elegans. nih.govresearchgate.net In survival assays, the majority of nematodes died after treatment with this compound-3-carbonitrile at concentrations ranging from 10 to 100 µg/mL over a 10-day period. nih.gov This indicates a potent toxic effect on the nematode's survival.

Table 2: Toxicity of this compound-3-carbonitrile in Caenorhabditis elegans

| Compound | Concentration (µg/mL) | Observation (after 10 days) |

|---|

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.